molecular formula C17H23ClN2O4S B4625069 2-[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]-N-cyclopentylacetamide

2-[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]-N-cyclopentylacetamide

Cat. No. B4625069
M. Wt: 386.9 g/mol
InChI Key: WLQXBQXSHZNUDO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex organic compounds, including those similar to 2-[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]-N-cyclopentylacetamide, involves intricate chemical reactions. For instance, cyclometalated Pd(II) and Ir(III) complexes show the intricacies of synthesis involving luminescent properties and applications in coupling reactions, demonstrating the multifaceted approaches in creating advanced organic molecules (Xu et al., 2014).

Molecular Structure Analysis

Understanding the molecular structure of complex compounds is crucial for their application in various fields. The detailed structures of certain compounds are determined using X-ray diffraction, highlighting the importance of molecular architecture in determining chemical properties and interactions (Xu et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving compounds like 2-[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]-N-cyclopentylacetamide often require precise conditions to achieve desired outcomes. For example, cycloadditions and synthesis of novel derivatives are complex processes that result in the formation of compounds with unique properties, such as trifluoromethylated pyroglutamates and 2-pyridones (Zhang et al., 2018).

Physical Properties Analysis

The physical properties of chemical compounds, including solubility, melting point, and crystalline structure, play a significant role in their application and functionality. The cycloauration process of 2-phenoxypyridines, for example, reveals how the presence of certain groups affects the yield and stability of cycloaurated compounds, demonstrating the intricate relationship between molecular structure and physical properties (Zhu et al., 2003).

Chemical Properties Analysis

The chemical properties of a compound, such as reactivity, stability, and interaction with other substances, are essential for its application in various domains. The study of N-phenoxypropylacetamide derivatives showcases the investigation into antiulcer activity, illustrating the targeted approach in modifying chemical properties for specific therapeutic purposes (Ueda et al., 1990).

properties

IUPAC Name

2-(2-chloro-4-pyrrolidin-1-ylsulfonylphenoxy)-N-cyclopentylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23ClN2O4S/c18-15-11-14(25(22,23)20-9-3-4-10-20)7-8-16(15)24-12-17(21)19-13-5-1-2-6-13/h7-8,11,13H,1-6,9-10,12H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLQXBQXSHZNUDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)COC2=C(C=C(C=C2)S(=O)(=O)N3CCCC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]-N-cyclopentylacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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